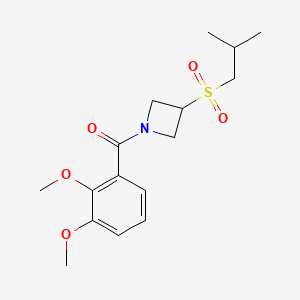

1-(2,3-dimethoxybenzoyl)-3-(2-methylpropanesulfonyl)azetidine

Description

1-(2,3-Dimethoxybenzoyl)-3-(2-methylpropanesulfonyl)azetidine is a substituted azetidine derivative featuring a four-membered saturated ring system. The azetidine core is functionalized with two distinct groups:

The sulfonyl group is notable in drug design, often enhancing bioavailability and target binding, while the dimethoxybenzoyl moiety may influence solubility and reactivity.

Properties

IUPAC Name |

(2,3-dimethoxyphenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5S/c1-11(2)10-23(19,20)12-8-17(9-12)16(18)13-6-5-7-14(21-3)15(13)22-4/h5-7,11-12H,8-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTCIAJEPDFUIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=C(C(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,3-dimethoxybenzoyl)-3-(2-methylpropanesulfonyl)azetidine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the 2,3-dimethoxybenzoyl group: This step usually involves acylation reactions using 2,3-dimethoxybenzoyl chloride or similar reagents.

Attachment of the 2-methylpropanesulfonyl group: This is typically done through sulfonylation reactions using reagents like 2-methylpropanesulfonyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(2,3-dimethoxybenzoyl)-3-(2-methylpropanesulfonyl)azetidine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,3-dimethoxybenzoyl)-3-(2-methylpropanesulfonyl)azetidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is investigated for its potential use in industrial processes, such as the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethoxybenzoyl)-3-(2-methylpropanesulfonyl)azetidine involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison of Azetidine Derivatives

Key Observations:

Sulfonyl groups (target compound) vs. ketones (azetidin-2-one) alter electronic properties, with sulfonyl groups increasing polarity and stability .

Substituent Effects :

- The 2,3-dimethoxybenzoyl group provides steric bulk and electron-donating effects compared to the simpler 3-methylbenzoyl group in . This may hinder metal coordination but improve solubility.

- The 2-methylpropanesulfonyl group offers metabolic resistance compared to hydroxyl or hydrazone groups in analogs .

Biological Activity

1-(2,3-Dimethoxybenzoyl)-3-(2-methylpropanesulfonyl)azetidine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a unique azetidine ring substituted with a 2,3-dimethoxybenzoyl group and a 2-methylpropanesulfonyl moiety. This structural configuration is believed to contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar in structure to this compound exhibit various biological activities, including insecticidal, antimicrobial, and potential therapeutic effects against certain diseases.

Antimicrobial Activity

Compounds with similar functional groups have also been evaluated for antimicrobial properties. For instance, derivatives of methoxybenzoyl compounds have shown promising results against various bacterial strains.

Case Studies

- Study on Methoxybenzoyl Derivatives : A study conducted on derivatives of methoxybenzoyl compounds indicated that these compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 50 to 200 μg/mL.

- Toxicological Assessment : In another study assessing the safety profile of related compounds, it was found that at high doses (up to 2000 mg/kg), there were no significant adverse effects observed in vital organs such as the liver and kidneys. This suggests a favorable safety profile for further development.

While specific mechanisms for this compound are yet to be fully elucidated, compounds with similar structures often act by disrupting cellular processes in target organisms or pathogens. Potential mechanisms include:

- Inhibition of Enzymatic Activity : Many benzoyl derivatives inhibit key enzymes involved in metabolic pathways.

- Disruption of Cell Membrane Integrity : Some compounds may disrupt the integrity of microbial cell membranes, leading to cell death.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,3-dimethoxybenzoyl)-3-(2-methylpropanesulfonyl)azetidine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the azetidine core. For example:

Azetidine activation : Introduce the 2-methylpropanesulfonyl group via sulfonylation under basic conditions (e.g., using triethylamine in dichloromethane at 0–5°C) .

Benzoylation : React with 2,3-dimethoxybenzoyl chloride in the presence of a coupling agent (e.g., HOBt/DCC) to form the final product .

- Purity Optimization : Use preparative HPLC with a C18 column (acetonitrile/water gradient) for purification. Monitor purity via LC-MS (>98% by area normalization) and confirm structural integrity with H/C NMR .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- Primary Techniques :

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly for the azetidine ring and sulfonyl group .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and rule out adduct formation.

- Contradiction Resolution : Cross-validate data with alternative methods (e.g., IR for carbonyl confirmation) and computational modeling (DFT for predicted NMR shifts) .

Q. How should stability studies be designed to evaluate this compound under varying storage conditions?

- Methodological Answer :

- Experimental Design :

| Condition | Temperature | Humidity | Duration | Analysis |

|---|---|---|---|---|

| Short-term | 25°C | 60% RH | 1–3 months | HPLC, TGA |

| Long-term | -20°C | Dry | 6–12 months | NMR, LC-MS |

- Key Metrics : Degradation products (e.g., hydrolysis of sulfonyl group) monitored via stability-indicating HPLC. Store lyophilized samples under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s biological targets, and how can false positives be minimized?

- Methodological Answer :

- Target Identification :

Affinity Proteomics : Use biotinylated analogs for pull-down assays followed by LC-MS/MS protein identification .

Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) with ATP concentration titration to confirm competitive inhibition.

- False-Positive Mitigation : Include counter-screens (e.g., thermal shift assays) and orthogonal validation (e.g., CRISPR knockdown of putative targets) .

Q. How can environmental fate studies be structured to assess ecological risks of this compound?

- Methodological Answer :

- Study Design :

Abiotic Degradation : Test photolysis (UV-Vis irradiation in aqueous buffer) and hydrolysis (pH 4–9 at 25–50°C) .

Biotic Degradation : Use OECD 301F respirometry to measure biodegradation in activated sludge.

- Data Interpretation : Model partitioning coefficients (log ) and bioaccumulation potential using EPI Suite™. Correlate with toxicity thresholds for aquatic organisms (e.g., Daphnia magna LC) .

Q. How should conflicting solubility data in polar vs. nonpolar solvents be reconciled?

- Methodological Answer :

- Systematic Analysis :

Solvent Screening : Use a Hansen solubility parameter (HSP) approach to identify optimal solvents (e.g., DMSO for polar, ethyl acetate for medium polarity).

Temperature Dependence : Measure solubility at 10°C increments (5–50°C) to construct van’t Hoff plots and assess entropy-driven dissolution .

- Contradiction Resolution : Verify purity (impurities may alter solubility) and use dynamic light scattering (DLS) to detect aggregation in nonpolar solvents .

Q. What computational methods are suitable for predicting regioselectivity in derivative synthesis?

- Methodological Answer :

- Modeling Workflow :

Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the azetidine ring .

Molecular Dynamics (MD) : Simulate transition states for sulfonylation reactions to predict steric/electronic barriers.

- Validation : Compare predicted vs. experimental yields for derivatives (e.g., 2-methylpropanesulfonyl vs. tosyl analogs) .

Data Contradiction Analysis Framework

- Case Example : Discrepancies in reported IC values across assays.

- Root Cause Analysis :

Assay Conditions : Compare ATP concentrations (competitive inhibitors require matched [ATP]).

Cell Line Variability : Normalize data to housekeeping genes (e.g., GAPDH) and use isogenic cell lines.

- Resolution : Apply the RELAX guidelines (Reproducibility, External validation, Longitudinal analysis, Assay standardization, Cross-lab collaboration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.